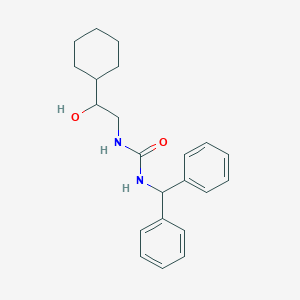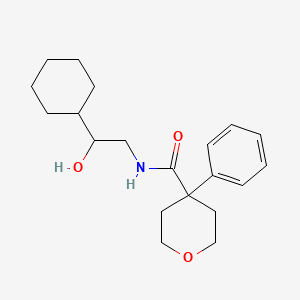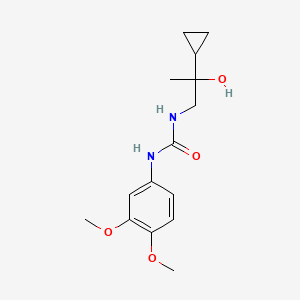
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea, also known as CHDMU, is a type of compound used in a variety of scientific research applications. It is a cyclic urea derivative that has been used in a variety of experiments to study its biochemical and physiological effects, as well as its mechanism of action.
科学研究应用
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclic ureas and their effects on enzyme function. It has also been used to study the effects of cyclic ureas on the induction of apoptosis and cell death. Additionally, it has been used to study the effects of cyclic ureas on the regulation of gene expression.
作用机制
The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea is not fully understood, but it is believed to involve the binding of the compound to a specific enzyme or receptor, which then triggers a signal transduction cascade. This cascade leads to the activation of various signal transduction pathways, which ultimately lead to changes in gene expression and cell behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea have been studied in a variety of experiments. It has been shown to have anti-inflammatory and anti-cancer effects, as well as being able to induce apoptosis and cell death. Additionally, it has been shown to have a role in the regulation of gene expression and cell behavior.
实验室实验的优点和局限性
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store, and it has a low toxicity profile. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea in laboratory experiments. It is not as potent as some other compounds, and its mechanism of action is not fully understood.
未来方向
There are several potential future directions for research involving 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea. These include further studies into its mechanism of action, its effects on gene regulation, and its potential therapeutic applications. Additionally, further studies could be conducted to determine the effects of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea on other biological processes, such as metabolism, cell proliferation, and cell differentiation. Finally, further studies could be conducted to explore the potential of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea as an adjuvant in drug delivery.
合成方法
The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has been achieved via a two-step synthesis method. The first step involves the reaction of 2-cyclohexyl-2-hydroxyethyl diphenylmethyl carbonate with urea in the presence of a base. This reaction yields 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea and dimethyl carbonate. The second step involves the hydrolysis of the dimethyl carbonate, which yields the desired product, 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea.
属性
IUPAC Name |
1-benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-20(17-10-4-1-5-11-17)16-23-22(26)24-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,25H,1,4-5,10-11,16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOATMMFZWVNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)
![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6495222.png)


![1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6495250.png)
![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6495256.png)
![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)
![ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6495282.png)
![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6495299.png)

![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)
![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)